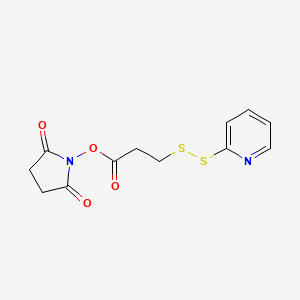
N-Succinimidyl 3-(2-pyridyldithio)propionate
Descripción general
Descripción
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker . It is designed to covalently link two target groups. The succinimidyl ester chemically reacts with primary amines and after mild reduction of the dithiol .
Synthesis Analysis
The synthesis of SPDP involves the reaction of the N-hydroxysuccinimide ester group with amino groups . The 2-pyridyl disulphide structure then reacts with aliphatic thiols .Molecular Structure Analysis
The molecular formula of SPDP is C12H12N2O4S2 . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group .Chemical Reactions Analysis
SPDP is a crosslinker for amine-to-sulfhydryl conjugation that forms cleavable (reducible) disulfide bonds with cysteine sulfhydryls . At one end is an N-hydroxysuccinimide (NHS) ester that will react with a primary amine to form a stable amide bond .Physical And Chemical Properties Analysis
SPDP is a heterobifunctional, thiol-cleavable, and membrane-permeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that will react with lysine residues to form a stable amide bond .Aplicaciones Científicas De Investigación
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker that is widely used in various scientific fields . Here are some of its applications:
-
Reversible Crosslinking of Proteins
- Application : SPDP is used for reversible crosslinking of proteins . This allows for the temporary binding of two proteins, which can be reversed under certain conditions.
- Method : The NHS ester group of SPDP reacts with amino groups in the protein, while the 2-pyridyl disulfide group reacts with sulfhydryl groups. The disulfide bond can be cleaved by reducing agents, allowing for the separation of the crosslinked proteins .
- Results : This technique allows for the study of protein-protein interactions and the effects of these interactions on cellular processes .
-
Adding Sulfhydryl Groups to Proteins
- Application : SPDP can be used to introduce sulfhydryl groups into proteins . This can be useful for various applications, such as protein labeling and conjugation .
- Method : The NHS ester group of SPDP reacts with amino groups in the protein, introducing a 2-pyridyl disulfide group. This group can then be reduced to a sulfhydryl group .
- Results : This method allows for the introduction of reactive sulfhydryl groups into proteins, which can be used for further chemical modifications .
-
Protein Crosslinking to Create Antibody-Enzyme Conjugates
- Application : SPDP is used to create antibody-enzyme conjugates . These conjugates are used in various immunoassays, such as ELISA and Western blotting .
- Method : The NHS ester group of SPDP reacts with amino groups in the antibody, while the 2-pyridyl disulfide group reacts with sulfhydryl groups in the enzyme. This forms a stable conjugate .
- Results : The resulting antibody-enzyme conjugates can be used to detect specific antigens in biological samples .
-
Attaching Haptens to Carrier Proteins for Antibody Production
- Application : SPDP can be used to attach haptens to carrier proteins . This is often done to produce antibodies against small molecules .
- Method : The NHS ester group of SPDP reacts with amino groups in the hapten, while the 2-pyridyl disulfide group reacts with sulfhydryl groups in the carrier protein .
- Results : The resulting hapten-carrier protein conjugates can be used to immunize animals and produce antibodies against the hapten .
-
Preparing Immunotoxin Conjugates
- Application : SPDP is used to prepare immunotoxin conjugates . These conjugates are used in targeted cancer therapy .
- Method : The NHS ester group of SPDP reacts with amino groups in the antibody, while the 2-pyridyl disulfide group reacts with sulfhydryl groups in the toxin .
- Results : The resulting immunotoxin conjugates can selectively bind to cancer cells and deliver the toxin, leading to cell death .
- Preparation of Enzyme Immunoconjugates
- Application : SPDP is used to prepare enzyme immunoconjugates . These conjugates are used in various immunoassays, such as ELISA and Western blotting .
- Method : The NHS ester group of SPDP reacts with amino groups in the antibody, while the 2-pyridyl disulfide group reacts with sulfhydryl groups in the enzyme. This forms a stable conjugate .
- Results : The resulting enzyme immunoconjugates can be used to detect specific antigens in biological samples .
- Preparation of Hapten Carrier Molecule Conjugates
- Application : SPDP is used to prepare hapten carrier molecule conjugates . These conjugates are used in various immunoassays, such as ELISA and Western blotting .
- Method : The NHS ester group of SPDP reacts with amino groups in the hapten, while the 2-pyridyl disulfide group reacts with sulfhydryl groups in the carrier molecule. This forms a stable conjugate .
- Results : The resulting hapten carrier molecule conjugates can be used to detect specific antigens in biological samples .
Safety And Hazards
Direcciones Futuras
SPDP has been used in the development of DNAzyme-based biosensors for the detection of pathogens, metal ions, and clinical biomarkers . Future research may focus on improving the stability and sensitivity of these sensors .
Relevant Papers For more detailed information, please refer to the relevant papers .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFQMWEFLOOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218366 | |
| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(2-pyridyldithio)propionate | |
CAS RN |
68181-17-9 | |
| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68181-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068181179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68181-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OHG8V08NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




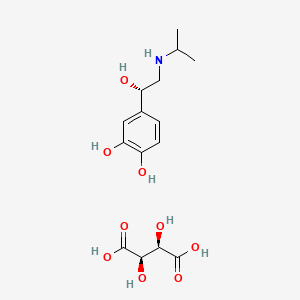

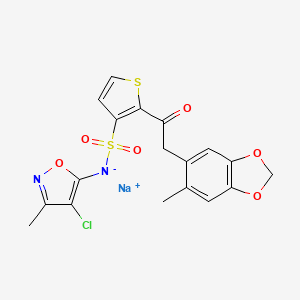
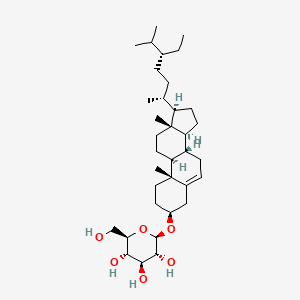
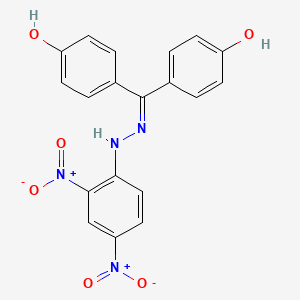
![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)